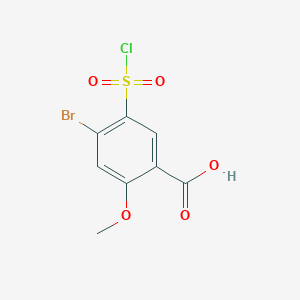

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-bromo-5-chlorosulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFUXRFGHZXDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Chlorosulfonyl 2 Methoxybenzoic Acid

Precursor Synthesis and Regioselective Halogenation Strategies

The foundational step in synthesizing 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid is the construction of a correctly substituted aromatic precursor. This involves the careful placement of a bromine atom onto a methoxybenzoic acid framework, a process governed by the directing effects of the existing substituents.

Introduction of Bromine Substituents on Methoxybenzoic Acid Frameworks

The regioselective bromination of methoxybenzoic acid is a critical step that dictates the final structure of the compound. The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating group and a meta-director. When starting with 2-methoxybenzoic acid, the activating methoxy group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The deactivating carboxylic acid group directs to the position meta to it (position 5). The combined influence of these groups favors substitution at the 5-position. However, to achieve the target 4-bromo substitution, a different precursor or strategy is often necessary.

A common strategy involves starting with a precursor where the desired substitution pattern is more readily achieved. For instance, beginning with a precursor that can be selectively brominated at the desired position before the introduction or modification of other functional groups is a key strategy. The use of N-halosuccinimides (NBS) in a solvent like hexafluoroisopropanol (HFIP) has been shown to be an effective method for mild and regioselective halogenation of a wide range of arenes. organic-chemistry.orgnih.gov This method can offer high yields and avoids the use of more hazardous elemental halogens. organic-chemistry.org Microwave-assisted, palladium-catalyzed C-H halogenation using N-halosuccinimides is another advanced technique that provides regioselectivity, often directed by a nitrogen atom within the molecule. nih.gov

| Reagent/Method | Key Features | Reference |

| N-halosuccinimides (NBS) in HFIP | Mild conditions, high regioselectivity, environmentally friendly. | organic-chemistry.orgnih.gov |

| Palladium-catalyzed C-H halogenation | Microwave-assisted, high functional group tolerance, good yields. | nih.gov |

| Bromine in Acetic Acid | Traditional method, can be effective depending on substrate. | chemicalbook.com |

Synthetic Routes to Key Aromatic Precursors

The synthesis of the key precursor, 4-bromo-2-methoxybenzoic acid, is a crucial starting point. One potential route begins with m-methoxybenzoic acid, which can undergo bromination to yield 2-bromo-5-methoxybenzoic acid. google.com Another approach starts with 2-methoxy-4-methylbenzoic acid, which is first brominated and then the methyl group can be oxidized to a carboxylic acid. chemicalbook.com The selection of the precursor is vital for controlling the regiochemistry of subsequent reactions.

For example, a synthetic method for 2-bromo-5-methoxybenzoic acid involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction with a suitable brominating agent in the presence of an initiator and catalyst. google.com

Chlorosulfonylation Reactions for Sulfonyl Chloride Formation

Following the synthesis of the brominated precursor, the next key transformation is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This is typically achieved through an electrophilic aromatic substitution reaction known as chlorosulfonylation.

Direct Sulfonation and Subsequent Chlorination Processes

The most direct method for introducing a chlorosulfonyl group is by reacting the aromatic precursor with chlorosulfonic acid (ClSO₃H). chemicalbook.com In this reaction, the electron-rich aromatic ring attacks the electrophilic sulfur atom of chlorosulfonic acid. The reaction of 4-Bromoanisole with chlorosulfonic acid, for example, yields 5-Bromo-2-Methoxybenzenesulfonyl chloride. chemicalbook.com Similarly, 3-bromobenzoic acid can be chlorosulfonylated by adding it slowly to chlorosulfonic acid. The chlorosulfonyl group is highly reactive and serves as a valuable intermediate for further chemical modifications.

The position of chlorosulfonylation is directed by the existing substituents on the ring. In the case of 4-bromo-2-methoxybenzoic acid, the strongly activating methoxy group directs the incoming electrophile to the ortho position (position 3) and the para position (position 5, which is blocked). The bromine atom is a deactivating ortho-, para-director. The combined directing effects result in the introduction of the chlorosulfonyl group at the 5-position.

Optimization of Reaction Conditions for High Yield and Selectivity

The success of the chlorosulfonylation reaction hinges on the careful control of reaction conditions to maximize yield and selectivity while minimizing side reactions.

Key Optimization Parameters:

Temperature: These reactions are often highly exothermic. The temperature is typically maintained between 0°C and 120°C. chemicalbook.com For instance, the synthesis of 5-Bromo-2-Methoxybenzenesulfonyl chloride is conducted at 0-25°C. chemicalbook.com Controlled temperature is crucial to prevent degradation of the starting material and the formation of undesired byproducts, such as sulfones.

Stoichiometry: An excess of chlorosulfonic acid is generally used to ensure the complete conversion of the starting material.

Reaction Time: The reaction is monitored (e.g., by TLC) until the starting material is consumed. Reaction times can range from 30 minutes to several hours. chemicalbook.com

Work-up: The reaction is typically quenched by carefully pouring the reaction mixture onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product, which can then be isolated by filtration.

| Parameter | Typical Range/Condition | Purpose | Reference |

| Reagent | Chlorosulfonic acid | Source of electrophilic sulfur | chemicalbook.com |

| Temperature | 0°C - 120°C | Control reaction rate and prevent side reactions | chemicalbook.com |

| Reaction Time | 0.5 - several hours | Ensure complete conversion | chemicalbook.com |

| Work-up | Quenching on ice | Hydrolyze excess reagent and precipitate product |

Functional Group Interconversion Pathways for the Carboxylic Acid Moiety

One common method is the oxidation of a benzylic carbon. For example, an alkyl arene can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or a mixture of chromium trioxide and sulfuric acid (CrO₃/H₂SO₄) to form a benzoic acid. imperial.ac.uk This would be applicable if the synthesis started from a precursor like 4-bromo-5-(chlorosulfonyl)-2-methoxytoluene.

Another pathway is the hydrolysis of a nitrile group (-CN). A nitrile can be introduced to the aromatic ring via a Sandmeyer reaction on an aniline (B41778) precursor or through nucleophilic substitution on an aryl halide. The nitrile can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Finally, the carboxylic acid can be converted into other functional groups to facilitate certain reactions and then reverted. For instance, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride (SOCl₂), which are more reactive in nucleophilic acyl substitution reactions. libretexts.org

Chemo- and Ortho/Para-Selectivity Considerations in Multi-substituted Aromatic Systems

The synthesis of this compound from a plausible precursor, 4-bromo-2-methoxybenzoic acid, involves an electrophilic aromatic substitution reaction, specifically chlorosulfonation. The regioselectivity of this reaction—the precise placement of the incoming chlorosulfonyl group (–SO₂Cl)—is dictated by the combined electronic and steric influences of the substituents already present on the aromatic ring: a methoxy group (–OCH₃), a bromine atom (–Br), and a carboxylic acid group (–COOH).

The directing effects of these substituents are summarized in the table below:

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| Methoxy (–OCH₃) | 2 | Activating | Ortho, Para |

| Carboxylic Acid (–COOH) | 1 | Deactivating | Meta |

| Bromo (–Br) | 4 | Deactivating | Ortho, Para |

The methoxy group at position 2 is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to it (positions 3 and 6, and position 5, respectively). The bromine atom at position 4, while deactivating, is also an ortho, para-director, pointing to positions 3 and 5. Conversely, the carboxylic acid group at position 1 is a deactivating group and directs incoming electrophiles to the meta positions (positions 3 and 5).

When considering the chlorosulfonation of 4-bromo-2-methoxybenzoic acid, the potential sites for substitution are positions 3, 5, and 6.

Position 3: This position is ortho to the methoxy group, meta to the carboxylic acid, and ortho to the bromo group.

Position 5: This position is para to the methoxy group, meta to the carboxylic acid, and ortho to the bromo group.

Position 6: This position is ortho to the methoxy group and ortho to the carboxylic acid.

The powerful activating and ortho, para-directing nature of the methoxy group is the dominant influence. Both positions 3 and 5 are strongly activated. The carboxylic acid group directs meta to itself, reinforcing substitution at positions 3 and 5. The bromo group, also an ortho, para-director, further supports substitution at positions 3 and 5.

However, steric hindrance plays a crucial role. Position 3 is flanked by the relatively bulky carboxylic acid and methoxy groups. The "ortho effect" can also come into play, where steric hindrance from an ortho substituent can force the carboxylic acid group out of the plane of the benzene (B151609) ring, altering its electronic influence. quora.comwikipedia.org In contrast, position 5 is sterically less encumbered. Therefore, the incoming chlorosulfonyl group will preferentially substitute at the less sterically hindered and strongly activated position 5, yielding the desired product, this compound. Substitution at position 6 is highly disfavored due to significant steric hindrance from the adjacent methoxy group.

The reaction is typically carried out using chlorosulfonic acid (ClSO₃H), which serves as both the reagent and the solvent. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the autoionization of chlorosulfonic acid. youtube.comyoutube.com

Table of Directing Effects on 4-bromo-2-methoxybenzoic acid:

| Position | Influence of Methoxy (at C2) | Influence of Carboxylic Acid (at C1) | Influence of Bromo (at C4) | Overall Likelihood of Substitution |

| 3 | Ortho (Activating) | Meta (Directing) | Ortho (Directing) | Possible, but sterically hindered |

| 5 | Para (Activating) | Meta (Directing) | Ortho (Directing) | Favored |

| 6 | Ortho (Activating) | Ortho (Deactivating) | Meta (Neutral) | Highly disfavored due to sterics |

Emerging Green Chemistry Approaches in the Synthesis of Related Compounds

The traditional method for introducing a sulfonyl chloride group involves the use of chlorosulfonic acid, a highly corrosive and hazardous reagent that generates significant amounts of acidic waste. msu.edu In line with the principles of green chemistry, there is a growing impetus to develop more environmentally benign synthetic routes.

Emerging green chemistry approaches applicable to the synthesis of aromatic sulfonyl chlorides and related compounds focus on several key areas:

Alternative Sulfonating Agents: Research is ongoing to find safer and more selective sulfonating agents. One promising approach involves the use of solid-supported reagents, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) in conjunction with sodium bisulfite, which can facilitate sulfonation under solvent-free microwave irradiation, drastically reducing reaction times and waste. libretexts.org

Bleach-Mediated Oxidative Chlorosulfonation: A notable green method for the synthesis of alkanesulfonyl chlorides utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is environmentally friendly, uses readily available reagents, and allows for easy purification. While directly applying this to aromatic systems presents challenges, it showcases the innovative approaches being explored to replace harsh chlorinating agents.

Catalytic Approaches: The development of catalytic methods for sulfonation and chlorosulfonation is a key goal. While not yet widely implemented for this specific transformation, catalytic systems could potentially reduce the amount of reagent required and minimize waste generation.

Table of Green Chemistry Approaches and their Potential Application:

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Solid-Supported Reagents | Use of reagents like SiO₂/HClO₄ with NaHSO₃ for sulfonation. | Could potentially be adapted for the sulfonation step, followed by chlorination, reducing the use of corrosive acids. |

| Aqueous Reaction Media | Utilizing water as a solvent for reactions. | May be applicable in subsequent steps, such as the conversion of the sulfonyl chloride to sulfonamides, reducing the reliance on volatile organic solvents. mdpi.com |

| Bleach-Mediated Reactions | Use of sodium hypochlorite (B82951) as an oxidant and chlorine source. | While demonstrated for alkyl sulfonyl chlorides, this principle could inspire new methods for aromatic systems, avoiding harsher reagents. organic-chemistry.org |

| Catalytic Systems | Employing catalysts to facilitate the reaction with higher efficiency and less waste. | A long-term goal that could revolutionize the synthesis of aromatic sulfonyl chlorides by reducing stoichiometric reagent use. |

The adoption of these greener methodologies in the synthesis of complex molecules like this compound is a critical step towards more sustainable chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Chlorosulfonyl 2 Methoxybenzoic Acid

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group, primarily serving as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a variety of sulfonated compounds.

The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles. This reactivity is the basis for the formation of sulfonamides, sulfonate esters, and sulfonyl hydrazides.

Sulfonamides: The reaction of 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid with primary or secondary amines, in the presence of a base to neutralize the HCl byproduct, yields the corresponding sulfonamides. This reaction is analogous to the formation of a sulfonamide from 2-bromo-5-(chlorosulfonyl)-3-methylbenzoic acid, which readily reacts with 2-(3,4-dimethoxyphenyl)-N-methylethanamine in the presence of pyridine.

Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. The alkoxide or phenoxide ion acts as the nucleophile, displacing the chloride from the sulfonyl chloride group.

Sulfonyl Hydrazides: Treatment with hydrazine (B178648) derivatives provides the corresponding sulfonyl hydrazides. These compounds are useful intermediates in the synthesis of various heterocyclic compounds.

Table 1: Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | Presence of a base (e.g., pyridine, triethylamine) |

| Alcohol/Phenol (R-OH) | Sulfonate Ester | Presence of a base (e.g., pyridine, NaOH) |

| Hydrazine (H₂NNH₂) | Sulfonyl Hydrazide | Typically in a suitable solvent like ethanol (B145695) or THF |

The chlorosulfonyl group can be reduced to a thiol (-SH) or a sulfonic acid (-SO₃H) under appropriate conditions. Reduction to the corresponding thiol can be achieved using strong reducing agents like lithium aluminum hydride, although this may also affect the carboxylic acid group. Milder reducing agents, such as zinc dust in an acidic medium, can selectively reduce the sulfonyl chloride to a sulfinic acid, and further to a thiol. Hydrolysis of the sulfonyl chloride, typically with water or a dilute base, readily yields the corresponding sulfonic acid.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is another versatile site for chemical modification, allowing for the formation of esters, amides, and acyl halides.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a standard Fischer esterification. For instance, the esterification of 4-bromo-2-methylbenzoic acid is readily achieved by dissolving it in methanol (B129727) with sulfuric acid as a catalyst.

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. A more common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl halide or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine.

Acyl Halide Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then be readily converted into esters, amides, and other carboxylic acid derivatives under milder conditions.

Table 2: Transformations of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids typically requires harsh conditions, such as high temperatures and the presence of a catalyst like copper. The presence of electron-withdrawing groups, such as the bromo and chlorosulfonyl substituents on the ring, can influence the ease of decarboxylation. For some substituted benzoic acids, decarboxylation can be facilitated under acidic or basic conditions at elevated temperatures.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with three groups that direct the position of any further electrophilic or nucleophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group. The bromo (-Br) and chlorosulfonyl (-SO₂Cl) groups are deactivating, meta-directing groups.

The positions on the aromatic ring are numbered starting from the carboxylic acid group as position 1. Therefore, the methoxy group is at position 2, the bromo group at position 4, and the chlorosulfonyl group at position 5. The directing effects of these substituents will determine the regioselectivity of further substitution reactions. The strong deactivating and meta-directing nature of the sulfonyl chloride group, combined with the deactivating effect of the bromine atom, generally makes electrophilic aromatic substitution on this ring system challenging. Any potential electrophilic attack would likely be directed to the position ortho to the activating methoxy group (position 3) or the position ortho to the bromine and meta to the sulfonyl chloride (position 6), though steric hindrance would also play a significant role.

Nucleophilic aromatic substitution, the replacement of one of the substituents on the ring by a nucleophile, is generally difficult on benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. While the chlorosulfonyl and bromo groups are electron-withdrawing, typical SNAr reactions on this compound are not well-documented and would likely require forcing conditions.

Electrophilic Aromatic Substitution Patterns in Poly-substituted Benzenes

The benzene ring of this compound is highly substituted, which significantly impacts its reactivity towards further electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of any incoming electrophile.

Methoxy group (-OCH3): This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Carboxylic acid group (-COOH): This is a deactivating and meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.

Bromine atom (-Br): Halogens are deactivating yet ortho-, para-directing. They withdraw electron density inductively but can donate it through resonance.

Chlorosulfonyl group (-SO2Cl): This is a strongly deactivating and meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

Considering the positions of these substituents, the methoxy group at C2 directs ortho to C1 and C3, and para to C5. The carboxylic acid at C1 directs meta to C3 and C5. The bromine at C4 directs ortho to C3 and C5. The chlorosulfonyl group at C5 directs meta to C1 and C3. The cumulative effect of these groups, particularly the strong deactivating nature of the chlorosulfonyl and carboxylic acid groups, makes further electrophilic aromatic substitution on this ring challenging. However, if a reaction were to occur, the most likely position for substitution would be C3, as it is ortho to the activating methoxy group and meta to the deactivating carboxylic acid and chlorosulfonyl groups, and also ortho to the bromine.

Potential for Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a leaving group on an aromatic ring. In this compound, the bromine atom is the potential leaving group. The chlorosulfonyl group at the meta position and the carboxylic acid group at the para position are both electron-withdrawing. The presence of these groups, particularly the strongly withdrawing chlorosulfonyl group, can activate the ring towards nucleophilic attack. nih.govyoutube.com The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

However, the methoxy group at the ortho position is electron-donating, which can counteract the activating effect of the electron-withdrawing groups to some extent. Despite this, the cumulative electron-withdrawing effect of the chlorosulfonyl and carboxylic acid groups likely makes nucleophilic aromatic substitution at the bromine position feasible under appropriate reaction conditions with a strong nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Halide Position

The bromine atom in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.govfishersci.fr The bromine atom of this compound can readily participate in this reaction. The general scheme involves the reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C4 position, replacing the bromine atom. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a suitable method for the derivatization of this molecule. nih.govresearchgate.netmdpi.com

Table 1: Potential Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 5-(Chlorosulfonyl)-2-methoxy-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 5-(Chlorosulfonyl)-2-methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can undergo Heck coupling with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C4 position.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent at the C4 position of the benzoic acid derivative. The Sonogashira reaction is known for its mild conditions and high efficiency. wikipedia.orgresearchgate.net

Table 2: Potential Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Heck | Ethyl acrylate | Pd(OAc)2 / P(o-tolyl)3 | (E)-4-(3-Ethoxy-3-oxoprop-1-en-1-yl)-5-(chlorosulfonyl)-2-methoxybenzoic acid |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | 5-(Chlorosulfonyl)-2-methoxy-4-(phenylethynyl)benzoic acid |

Beyond Suzuki, Heck, and Sonogashira couplings, other cross-coupling reactions could also be employed to modify the this compound scaffold. These include:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the C4 position.

Stille Coupling: This reaction utilizes organotin reagents to form carbon-carbon bonds.

Negishi Coupling: This involves the use of organozinc reagents in a palladium- or nickel-catalyzed coupling.

The choice of a specific cross-coupling strategy would depend on the desired final product and the compatibility of the reagents with the existing functional groups on the starting material. uzh.chresearchgate.netresearchgate.net

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems and Biologically Inspired Scaffolds

The inherent reactivity of the sulfonyl chloride and carboxylic acid functionalities makes 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid an ideal starting material for the synthesis of a variety of heterocyclic systems. The sulfonyl chloride can readily react with primary amines to form sulfonamides, a key structural motif in many biologically active compounds. Subsequent intramolecular reactions, often involving the carboxylic acid group, can lead to the formation of fused ring systems.

For instance, reaction with amino acids or their derivatives can initiate a cascade of reactions to produce complex scaffolds that mimic natural products. The bromine atom on the aromatic ring serves as a valuable handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity and complexity into the heterocyclic core.

| Reactant | Resulting Heterocyclic Core | Potential Application |

| Primary Amines | Substituted Benzisothiazolones | Medicinal Chemistry |

| Amino Alcohols | Fused Oxathiazepine Derivatives | Agrochemicals |

| Diamines | Dibenzothiazepine Analogs | Drug Discovery |

Building Block for Macrocyclic and Polycyclic Organic Architectures

The distinct reactivity of the three functional groups in this compound is instrumental in the construction of large ring structures and intricate polycyclic frameworks. The ability to perform sequential and selective reactions is paramount in macrocyclization, where high dilution conditions are often employed to favor intramolecular over intermolecular reactions.

A typical strategy involves the initial formation of a sulfonamide or an ester linkage, followed by a ring-closing metathesis or a palladium-catalyzed cross-coupling reaction involving the bromine atom to forge the macrocyclic ring. The rigid benzoic acid core often serves as a template, pre-organizing the linear precursor into a conformation that facilitates cyclization.

Utilization in Divergent Synthesis for Chemical Library Generation

Divergent synthesis, a powerful strategy for generating a large number of compounds from a common intermediate, is well-supported by the trifunctional nature of this compound. Each functional group can be independently reacted with a different set of building blocks, leading to an exponential increase in the number of final products.

For example, the carboxylic acid can be converted to a library of amides, the sulfonyl chloride to a library of sulfonamides, and the bromo group can be subjected to a variety of cross-coupling reactions. This approach is highly valuable in drug discovery and materials science for the rapid exploration of chemical space and the identification of compounds with desired properties.

| Functional Group | Reaction Type | Resulting Moiety |

| Carboxylic Acid | Amide Coupling | Amides |

| Sulfonyl Chloride | Sulfonamide Formation | Sulfonamides |

| Bromo Group | Suzuki Coupling | Biaryls |

| Bromo Group | Sonogashira Coupling | Aryl Alkynes |

Application in the Construction of Non-Biological Functional Molecules and Materials

Beyond the realm of life sciences, this compound is a valuable building block for the synthesis of novel functional molecules and materials. The inherent aromaticity and the potential for extensive functionalization allow for the creation of compounds with interesting photophysical, electronic, and self-assembly properties.

The introduction of this building block into polymer backbones or as a core for dendritic structures can lead to materials with tailored properties for applications in organic electronics, sensing, and catalysis. The presence of the heavy bromine atom can also influence the photophysical properties, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The two aromatic protons will appear as singlets due to their para positioning, with their chemical shifts influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the bromo, chlorosulfonyl, and carboxylic acid groups would shift these proton signals downfield. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The spectrum is expected to show eight distinct signals corresponding to the six carbons of the benzene (B151609) ring, the methoxy carbon, and the carboxyl carbon. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon bearing the carboxylic acid group will be significantly deshielded, appearing at the downfield end of the spectrum (typically >165 ppm). The carbons attached to the bromine and chlorosulfonyl groups will also exhibit characteristic chemical shifts. The methoxy carbon will resonate in the typical range of 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~8.0-8.2 (singlet) | - |

| Aromatic-H | ~7.8-8.0 (singlet) | - |

| Methoxy (-OCH₃) | ~3.9-4.1 (singlet) | ~56-58 |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | - |

| C-COOH | - | ~165-170 |

| C-OCH₃ | - | ~155-160 |

| C-Br | - | ~115-120 |

| C-SO₂Cl | - | ~135-140 |

| Aromatic C-H | - | ~110-130 |

| Aromatic C-H | - | ~110-130 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule's functional groups. Key expected absorptions include a broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1730 cm⁻¹. The sulfonyl chloride group will exhibit characteristic asymmetric and symmetric S=O stretching bands, expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching of the methoxy group and the aromatic ring vibrations will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the S=O symmetric stretch are expected to show strong signals in the Raman spectrum. This technique can be a powerful tool for studying the compound in different physical states and for monitoring reactions.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Medium |

| Sulfonyl Chloride | S=O asymmetric stretch | 1370-1390 (strong) | Medium |

| Sulfonyl Chloride | S=O symmetric stretch | 1170-1190 (strong) | Strong |

| Methoxy | C-O stretch | 1250-1300 (medium) | Medium |

| Aromatic Ring | C=C stretches | 1450-1600 (variable) | Strong |

| C-Br | C-Br stretch | 500-600 (medium) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound. The predicted monoisotopic mass for this compound (C₈H₆BrClO₅S) is approximately 327.88 g/mol . HRMS can provide a highly accurate mass measurement, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula.

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive cluster of peaks for the molecular ion.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can provide further structural information. Expected fragmentation pathways could include the loss of the chlorosulfonyl group, the carboxylic acid group, or the methoxy group, leading to the formation of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the benzene ring conjugated with the carboxylic acid and other substituents will result in characteristic absorption bands in the UV region. For comparison, 4-bromobenzoic acid exhibits absorption maxima in its UV/Visible spectrum. It is expected that this compound will show similar absorption patterns, likely with some shifts in the absorption maxima (λ_max) due to the electronic effects of the additional chlorosulfonyl and methoxy groups. These groups can act as auxochromes and chromophores, influencing the energy of the π-π* and n-π* electronic transitions.

X-ray Crystallography for Definitive Solid-State Structural Determination

For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. While no crystal structure for the specific title compound is publicly available, studies on similar molecules, such as 4-bromo-3-(methoxymethoxy)benzoic acid, reveal how intermolecular interactions like hydrogen bonding and halogen bonding can influence the crystal packing. Such an analysis would provide invaluable information about the molecular conformation and intermolecular interactions in the solid state.

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of benzoic acid derivatives. A suitable method for the title compound would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would typically be performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. This technique can be used to determine the purity of a sample and to quantify the amounts of any impurities.

Gas Chromatography (GC): Due to the relatively low volatility and thermal lability of the carboxylic acid and sulfonyl chloride functional groups, direct analysis by Gas Chromatography (GC) may be challenging. Derivatization of the carboxylic acid to a more volatile ester, for instance, might be necessary for successful GC analysis. If applicable, GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for separating and identifying volatile components in a sample mixture.

Computational and Theoretical Chemical Investigations of 4 Bromo 5 Chlorosulfonyl 2 Methoxybenzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) represents a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and other fundamental properties of molecules. A DFT study of 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation.

Such a study would yield precise data on bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of electronic properties could be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. Further analysis could generate an electrostatic potential map, visually indicating the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Potential Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Structure-dependent value (e.g., in Hartrees) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Negative value (e.g., in eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Negative or positive value (e.g., in eV) |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Positive value (e.g., in eV) |

Note: The data in this table is illustrative of the outputs of a DFT calculation and is not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could provide deep insights into its conformational flexibility and how it interacts with other molecules, such as solvents or reactants.

By simulating the molecule's behavior in a defined environment (e.g., in a water box to simulate aqueous conditions), researchers can explore its conformational landscape. This involves identifying the most stable conformers (rotational isomers) of the methoxy (B1213986) and carboxylic acid groups and the energy barriers between them. Furthermore, MD simulations are invaluable for studying intermolecular interactions. The simulations could model how the molecule forms hydrogen bonds via its carboxylic acid group or engages in dipole-dipole and van der Waals interactions, which is fundamental to understanding its solubility, crystal packing, and interactions with biological targets or other reagents.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its key transformations, such as its reaction with an amine to form a sulfonamide, a critical step in the synthesis of compounds like bumetanide.

Using methods like DFT, a potential energy surface for the reaction can be mapped out. This process involves identifying the structures of the reactants, intermediates, transition states, and products. Characterizing the transition state—the highest energy point along the reaction coordinate—is particularly important. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how factors like catalysts or solvent choice might influence the reaction's efficiency. Frequency calculations are also performed to confirm that the identified transition state has exactly one imaginary frequency, corresponding to the motion along the reaction path.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Chemical Predictability

Quantitative Structure-Reactivity Relationship (QSAR) studies are statistical modeling methods used to predict the reactivity or other properties of chemical compounds based on their molecular structure. While no specific QSAR models centered on this compound have been published, such a study would be valuable for predicting the properties of a series of related derivatives.

A QSAR study would involve generating a dataset of similar compounds with known experimental reactivity data. For each compound, a set of molecular descriptors (numerical values that encode structural features like size, shape, and electronic properties) would be calculated. A mathematical model would then be developed to find a correlation between these descriptors and the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired properties. Computational approaches are increasingly used in preclinical studies to model such relationships for drug discovery and development. frontiersin.org

Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound. For this compound, theoretical calculations could provide its expected nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the chemical shifts (¹H and ¹³C) for each atom in the molecule can be calculated. These predicted shifts can be compared to experimental data to aid in signal assignment.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl chloride group, or the C-Br stretch. The resulting theoretical IR spectrum provides a detailed fingerprint of the molecule that can be compared with experimental results for structural validation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications in Chemical Sciences and Engineering Non Clinical Focus

Development of Novel Chemical Reagents and Catalysts

The primary application of 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid identified in chemical literature is as a precursor in the synthesis of novel chemical reagents, specifically sulfonamide derivatives. The high reactivity of the chlorosulfonyl group allows for its facile conversion into a sulfonamide moiety through reaction with ammonia (B1221849) or primary/secondary amines.

A notable example is the synthesis of 2-methoxy-4-bromo-5-sulphamoyl-benzoic acid. In this process, this compound is treated with ammonia. prepchem.com The sulfonyl chloride group is selectively attacked by the ammonia nucleophile, leading to the formation of the corresponding sulfonamide.

Reaction Scheme:

Table 1: Synthesis of 2-methoxy-4-bromo-5-sulphamoyl-benzoic acid

| Reactant | Reagent | Product |

| This compound | Ammonia | 2-methoxy-4-bromo-5-sulphamoyl-benzoic acid |

This transformation highlights the utility of this compound as a building block for introducing the bromo, methoxy (B1213986), and carboxylic acid functionalities, alongside a sulfonamide group, into a target molecule. The resulting sulfonamide derivatives can serve as intermediates for further chemical modifications or as target molecules in various chemical studies. The presence of the bromine atom offers a site for subsequent cross-coupling reactions, further expanding its synthetic utility.

While this specific example demonstrates its role in creating a new reagent, broader applications in the development of a wide range of novel reagents or catalysts are not extensively documented in publicly available literature.

Synthesis of Ligands for Coordination Chemistry and Organometallic Catalysis

Based on a comprehensive review of available scientific literature, there are no specific documented instances of this compound being directly utilized in the synthesis of ligands for coordination chemistry or organometallic catalysis. While the molecule possesses potential coordination sites (the carboxylic acid and the sulfonyl group after conversion to a sulfonamide), its application in this specific field has not been reported.

Building Block for Advanced Materials (e.g., Polymers, Covalent Organic Frameworks, Supramolecular Structures)

There is no direct evidence in the reviewed literature to suggest that this compound has been employed as a building block for the synthesis of advanced materials such as polymers, Covalent Organic Frameworks (COFs), or supramolecular structures. Although halogenated aromatic compounds are sometimes used in the construction of COFs, the specific use of this compound has not been documented.

Role in Industrial Chemical Process Development and Scale-Up Methodologies

Information regarding the specific role of this compound in industrial chemical process development and scale-up methodologies is not available in the public domain. While general principles of scaling up reactions involving aromatic sulfonyl chlorides are established, specific case studies or detailed process development reports for this particular compound are not documented.

Use as an Analytical Standard or Reference Material in Chemical Research

There are no records indicating that this compound is used as an analytical standard or a certified reference material in chemical research. While it is available from commercial suppliers for research purposes, it is not designated as a standard for calibration or quantification in analytical methods.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of aromatic sulfonyl chlorides often involves harsh reagents and conditions that are neither environmentally friendly nor efficient. rsc.orgmdpi.com Traditional methods, such as direct chlorosulfonation, frequently use large excesses of hazardous reagents like chlorosulfonic acid, leading to significant safety concerns and substantial waste generation. mdpi.com Future research must prioritize the development of greener, safer, and more efficient synthetic protocols.

Key areas for investigation include:

Oxidative Chlorination: Moving away from chlorosulfonic acid, research into oxidative chlorination from corresponding thiols or disulfides using milder, dual-function reagents that act as both oxidant and chloride source is a promising direction. rsc.org Reagents such as N-chloroamides (e.g., 1,3-dichloro-5,5-dimethylhydantoin) and even sodium hypochlorite (B82951) (bleach) have been shown to be effective and more environmentally benign. rsc.org

Photocatalytic Methods: The use of photocatalysis represents a frontier in mild and selective synthesis. nih.gov Developing a photocatalytic route, for instance, from an appropriate thiol, thioacetate, or diazonium salt precursor, could allow the synthesis to proceed under visible light at room temperature, significantly improving functional group tolerance and reducing energy consumption. nih.govacs.org

Metal-Free Protocols: The development of metal-free catalytic systems, such as those employing nitric acid, hydrochloric acid, and oxygen, offers another sustainable alternative that avoids contamination of the final product with residual metals. researchgate.net

| Synthetic Strategy | Precursor Type | Key Reagents/Conditions | Potential Advantages |

|---|---|---|---|

| Oxidative Chlorination | Thiol or Disulfide | 1,3-dichloro-5,5-dimethylhydantoin (DCH), NaOCl | Milder conditions, avoids highly corrosive acids. rsc.org |

| Photocatalysis | Thiol, Thioacetate, or Diazonium Salt | Heterogeneous photocatalyst (e.g., K-PHI), visible light | High selectivity, mild conditions, energy-efficient. nih.govacs.org |

| Metal-Free Catalysis | Thiol or Disulfide | HNO3/HCl/O2 | Avoids metal contamination, uses inexpensive reagents. researchgate.net |

Exploration of Unexplored Reactivity Patterns and Undiscovered Transformations

The reactivity of 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid is largely dictated by its two primary functional groups: the highly electrophilic sulfonyl chloride and the nucleophilic/acidic carboxylic acid. While the sulfonyl chloride is a well-established precursor for sulfonamides, its full reactive potential in this specific molecular context remains largely unexplored.

Future research should focus on:

Expanding Nucleophilic Reactions: Investigating reactions of the sulfonyl chloride group with a broader range of nucleophiles beyond common amines, such as alcohols, thiols, and carbon nucleophiles, could yield novel sulfonates, thioesters, and sulfones with unique properties.

Radical-Mediated Transformations: Aromatic sulfonyl chlorides can serve as precursors to sulfonyl radicals. cmu.edu This reactivity could be harnessed for applications in radical polymerization, acting as initiators for creating well-defined polymers, or in radical-mediated C-C bond-forming reactions. cmu.eduresearchgate.net

Intramolecular and Tandem Reactions: The proximity of the carboxylic acid and sulfonyl chloride groups may enable novel intramolecular cyclizations or tandem reactions. Research into conditions that promote reactions involving both functional groups could lead to the synthesis of unique heterocyclic scaffolds.

Directed C-H Functionalization: The carboxylic acid group is a known directing group for transition-metal-catalyzed C-H functionalization reactions. researchgate.netresearchgate.net Exploring this reactivity could allow for the selective introduction of new substituents onto the aromatic ring, providing a pathway to highly complex derivatives that are otherwise difficult to access.

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making them ideal candidates for integration into modern automated and continuous flow platforms. rsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, which enhances safety, improves reproducibility, and can increase spacetime yield. mdpi.comrsc.orgresearchgate.net

Future research directions include:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would be a significant advancement. rsc.orgresearchgate.net This could involve pumping precursor solutions through a heated reactor coil with precise residence time control, minimizing the volume of hazardous materials at any given moment. mdpi.com

Automated Process Control: Implementing automated control systems with real-time monitoring, for example through online NMR or IR spectroscopy, would allow for dynamic optimization of reaction conditions. mdpi.comresearchgate.net This approach can lead to higher yields and purity while minimizing manual intervention.

Discovery of Novel Non-Biological Applications in Materials Science and Chemical Engineering

While many benzoic acid and sulfonyl chloride derivatives find use in pharmaceuticals, there is a significant opportunity to explore the non-biological applications of this compound, particularly in materials science. preprints.org The compound's unique combination of functional groups makes it an attractive building block for novel polymers and functional materials.

Prospective research areas are:

Functional Monomers for Polymerization: The sulfonyl chloride group can act as an efficient initiator for metal-catalyzed living radical polymerization (LRP), a technique used to create polymers with controlled molecular weights and narrow distributions. cmu.eduresearchgate.net The molecule could thus be used to initiate the polymerization of various vinyl monomers.

Specialty Polymers and Copolymers: The molecule itself could be used as a monomer. The carboxylic acid offers a handle for creating polyesters or polyamides, while the sulfonyl group can be transformed to create polysulfonamides or polysulfonates. Its bifunctional nature allows for the synthesis of linear polymers, and it could be derivatized to create multifunctional initiators for star polymers. cmu.edu

Surface Modification and Functional Coatings: The reactive nature of the sulfonyl chloride and the adhesive properties often associated with carboxylic acids suggest potential applications in surface modification. The compound could be used to graft functional polymer chains onto surfaces or to create coatings with specific properties, such as altered hydrophobicity or reactivity.

High Refractive Index Polymers: Sulfur-containing polymers, particularly those derived from sulfenyl chlorides, have shown promise in creating materials with high refractive indices for optical applications. chemistryviews.org The high sulfur and bromine content of this molecule suggests it could be a valuable component in the synthesis of such advanced optical materials.

| Potential Application Area | Role of the Compound | Key Functional Group(s) | Potential Material/Product |

|---|---|---|---|

| Living Radical Polymerization | Initiator | Sulfonyl Chloride | Well-defined polymers with controlled architecture. cmu.edu |

| Specialty Polymers | Monomer | Carboxylic Acid, Sulfonyl Chloride | Polyesters, Polyamides, Polysulfonates. |

| Surface Modification | Coupling Agent/Anchor | Carboxylic Acid, Sulfonyl Chloride | Functionalized surfaces, specialized coatings. |

| Optical Materials | Monomer/Additive | Sulfonyl Chloride, Bromine | High refractive index polymers. chemistryviews.org |

Addressing Atom Economy and Waste Reduction in Synthesis and Application

The principle of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. docbrown.infoprimescholars.com Reactions with low atom economy generate significant waste, making them unsustainable and economically inefficient. rsc.orglibretexts.org

Future research must address these challenges by:

Quantifying and Improving Atom Economy: A critical first step is to analyze the atom economy of existing or plausible synthetic routes. For example, a traditional chlorosulfonation of 4-bromo-2-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) has a theoretical atom economy of less than 75%, as it produces hydrochloric acid (HCl) as a stoichiometric byproduct.

Designing Atom-Economical Reactions: The focus should shift towards designing syntheses that maximize atom economy. Addition reactions, which incorporate all reactant atoms into the final product, are ideal and have 100% atom economy. primescholars.comlibretexts.org While not always feasible, prioritizing reaction types like cycloadditions, rearrangements, and certain catalytic additions over substitutions and eliminations is a key strategy.

Developing Catalytic Alternatives: Moving from stoichiometric reagents to catalytic systems is crucial. A catalytic approach to sulfonyl chloride synthesis would dramatically improve atom economy by reducing the amount of reagents that end up as waste.

| Reaction Type | Description | Atom Economy | Example Application |

|---|---|---|---|

| Substitution (Traditional) | Chlorosulfonation with HSO3Cl | Poor (<75%) | C8H7BrO3 + HSO3Cl → C8H6BrClO5S + HCl |

| Addition (Ideal) | Hypothetical reaction where all atoms are incorporated | Excellent (100%) | Designing syntheses that avoid leaving groups. libretexts.org |

| Catalytic | Using a catalyst to facilitate the transformation | High | Developing a catalytic cycle for chlorosulfonation. |

Expanding the Scope of Computational Modeling and Machine Learning in Predicting its Reactivity

The complexity of a multifunctional molecule like this compound makes predicting its reactivity and discovering new applications a significant challenge. Computational chemistry and machine learning are emerging as indispensable tools to accelerate this process. nih.govnih.gov

Future research should capitalize on these technologies by:

Applying Machine Learning Models: Machine learning (ML) models, trained on vast databases of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. rsc.orgacs.org Applying these models to the target molecule could help chemists prioritize experiments and avoid unproductive pathways. nih.gov

Utilizing Density Functional Theory (DFT): DFT calculations are powerful for understanding the electronic structure and predicting the reactivity of molecules. mdpi.comresearchgate.net For this compound, DFT can be used to calculate reactivity indices, such as local electrophilicity and nucleophilicity, to predict which sites on the molecule are most likely to react under specific conditions. nih.govfrontiersin.org This can guide the selective functionalization of the aromatic ring or predict the relative reactivity of the carboxylic acid versus the sulfonyl chloride group.

Integrated Computational-Experimental Workflows: The most powerful approach involves integrating computational predictions with experimental validation. ML models can generate hypotheses about new reactions or applications, DFT can be used to probe the mechanisms and feasibility of these hypotheses, and targeted experiments can then be conducted to verify the computational findings. This synergistic loop can dramatically accelerate the pace of discovery. rsc.org

Q & A

Q. What are the key synthetic routes for 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis often begins with functionalization of 2-methoxybenzoic acid derivatives. Ortho-lithiation using s-BuLi-TMEDA at −78°C can introduce substituents at the 5-position, followed by bromination and chlorosulfonation . To control regioselectivity, the choice of base (e.g., n-BuLi vs. t-BuOK) and temperature is critical. For example, n-BuLi with t-BuOK reverses regioselectivity in lithiation, enabling access to 3- or 6-substituted intermediates . Chlorosulfonation typically employs ClSO₃H or SO₂Cl₂ under anhydrous conditions, requiring careful moisture control to avoid hydrolysis.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy at C2, bromo at C4). Aromatic protons appear downfield (δ 7.2–8.5 ppm), while sulfonyl chloride protons are absent due to exchange broadening.

- IR : Strong absorption at ~1370 cm⁻¹ (S=O stretch) and ~1180 cm⁻¹ (C-SO₂-Cl) confirm the sulfonyl group .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z 332.89) and fragmentation patterns (e.g., loss of SO₂Cl or Br).

- X-ray Crystallography : Used to resolve ambiguities in substitution geometry, as seen in analogs like {2-[(4-bromobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid .

Q. How can researchers ensure stability during storage and handling?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (N₂/Ar) at −20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., dry DCM or THF) for reactions. Decomposition can be monitored via TLC (silica gel, 10% EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies mitigate competing reaction pathways during functionalization of the sulfonyl chloride group?

- Methodological Answer : The sulfonyl chloride group is prone to nucleophilic substitution. To prioritize desired reactions (e.g., amidation):

- Use mild nucleophiles (e.g., amines in THF at 0°C) and avoid strong bases.

- Protect competing sites: For example, esterify the carboxylic acid to prevent carboxylate-mediated side reactions .

- Kinetic control: Short reaction times (≤1 hr) and low temperatures (−20°C to 0°C) minimize hydrolysis to sulfonic acid .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for the bromo substituent?

- Methodological Answer : The bromine at C4 is electronically deactivated by the electron-withdrawing sulfonyl group. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base : Cs₂CO₃ or K₃PO₄ in dioxane/water (3:1) at 80°C.

- Boron partner : Aryl boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) enhance reactivity. Yields for analogs like 4-bromo-2-chloro-6-methylbenzoic acid derivatives reach 65–80% under these conditions .

Q. What in vitro assays are suitable for evaluating bioactivity, given its structural complexity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization (FP) or TR-FRET assays. The sulfonyl group may chelate metal ions in active sites.

- Cellular uptake : Radiolabel the compound (e.g., ³H or ¹⁴C at the methoxy group) and quantify uptake in cancer cell lines (e.g., HeLa) via scintillation counting.

- Cytotoxicity : MTT assays in 3D spheroid models to assess penetration and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.